molecular formula C8H8BrClN2 B2619466 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride CAS No. 91481-24-2

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

Cat. No. B2619466
CAS RN: 91481-24-2
M. Wt: 247.52
InChI Key: BYUVTNZFZBMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05175153

Procedure details

A solution of 3-bromobenzaldehyde (18.5 g, 0.1 mol) is dissolved in methanol (15 ml) and stirred at room temperature as a solution of ammonium chloride (5.35 g, 0.1 mol) in water (12.5 ml) is added in one portion. After thirty minutes a solution of potassium cyanide (6.5 g, 0.1 mol) in water (12.5 ml) is added in one portion and the reaction stirred overnight. The mixture is then refluxed one hour, allowed to cool, and the separated oil extracted into diethyl ether and treated with an ethereal solution of hydrogen chloride to give a brown solid. This is recrystallized by dissolving in methanol (100 ml), diluting with diethyl ether (450 ml), and refrigerating the solution overnight. The solid obtained is filtered, washed with ether, and dried (3.5 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[Cl-:10].[NH4+:11].[C-:12]#[N:13].[K+]>CO.O>[ClH:10].[NH2:11][CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1)[C:12]#[N:13] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.35 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the separated oil extracted into diethyl ether
ADDITION
Type
ADDITION
Details
treated with an ethereal solution of hydrogen chloride
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
This is recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in methanol (100 ml)
ADDITION
Type
ADDITION
Details
diluting with diethyl ether (450 ml)
CUSTOM
Type
CUSTOM
Details
the solution overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried (3.5 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.NC(C#N)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.